Diethyl 2-ethyl-2-phenylmalonate

Process intensification Continuous manufacturing Claisen condensation

Diethyl 2-ethyl-2-phenylmalonate (CAS 76-67-5), molecular formula C₁₅H₂₀O₄ and molecular weight 264.32 g/mol, is a fully substituted malonic ester derivative bearing both ethyl and phenyl groups at the α‑carbon position. Unlike mono‑substituted or unsubstituted malonate esters, the α‑carbon in this compound lacks any acidic hydrogen, eliminating the possibility of further alkylation reactions.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
CAS No. 76-67-5
Cat. No. B042046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-ethyl-2-phenylmalonate
CAS76-67-5
SynonymsDiethyl 2-ethyl-2-phenylmalonate;  NSC 5631;  Ethylphenylpropanedioic Acid Diethyl Ester
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)(C(=O)OCC)C(=O)OCC
InChIInChI=1S/C15H20O4/c1-4-15(13(16)18-5-2,14(17)19-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3
InChIKeyPKRVDBARWFJWEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-ethyl-2-phenylmalonate (CAS 76-67-5) — A Fully Substituted Malonate Ester for Barbiturate Intermediate Synthesis


Diethyl 2-ethyl-2-phenylmalonate (CAS 76-67-5), molecular formula C₁₅H₂₀O₄ and molecular weight 264.32 g/mol, is a fully substituted malonic ester derivative bearing both ethyl and phenyl groups at the α‑carbon position . Unlike mono‑substituted or unsubstituted malonate esters, the α‑carbon in this compound lacks any acidic hydrogen, eliminating the possibility of further alkylation reactions [1]. This structural feature fundamentally distinguishes it from partially substituted malonates such as diethyl phenylmalonate or diethyl ethylmalonate, which retain at least one enolizable α‑hydrogen and remain susceptible to additional alkylation . The compound serves as the direct and essential penultimate intermediate in the industrial synthesis of phenobarbital, primidone, and related barbiturate pharmaceuticals, where the pre‑installed ethyl and phenyl substituents directly translate into the final barbiturate pharmacophore .

Why Diethyl 2-ethyl-2-phenylmalonate Cannot Be Replaced by Diethyl Phenylmalonate or Diethyl Ethylmalonate in Phenobarbital Synthesis


In barbiturate synthesis, the C5 substituents of the final barbituric acid ring are determined exclusively by the α‑substituents of the malonate ester precursor. Diethyl 2-ethyl-2-phenylmalonate contains both the ethyl and phenyl groups required to produce 5‑ethyl‑5‑phenylbarbituric acid (phenobarbital) following condensation with urea or thiourea [1]. Substitution with diethyl phenylmalonate (lacking the ethyl group) would yield 5‑phenylbarbituric acid — a compound with fundamentally different pharmacological properties and no established therapeutic use . Conversely, substitution with diethyl ethylmalonate (lacking the phenyl group) would yield 5‑ethylbarbituric acid (barbital), a sedative‑hypnotic with a distinct clinical profile and shorter duration of action compared to phenobarbital [2]. Because the target compound is already fully substituted, no further alkylation or derivatization of the malonate core is possible; the identity of the final barbiturate is irrevocably locked at the procurement stage .

Quantitative Differentiation of Diethyl 2-ethyl-2-phenylmalonate (CAS 76-67-5) from Structurally Related Malonate Esters


Continuous-Flow vs. Batch Production Efficiency: Time and Energy Reduction Data for Diethyl 2-ethyl-2-phenylmalonate Synthesis

A 2019 process engineering study compared batch versus continuous-flow production of diethyl 2-ethyl-2-phenylmalonate via Claisen ester condensation. The continuous process reduced the time required to produce one unit of output product from 34 hours (batch) to 5 hours (continuous) — an 85.3% reduction in cycle time [1]. Concurrently, process energy consumption was reduced by approximately 80% relative to the batch baseline [1]. The exergy loss in the separation and purification unit accounted for 48.1% of the total process exergy loss, identifying the primary optimization target for further efficiency gains [1].

Process intensification Continuous manufacturing Claisen condensation Green chemistry metrics

Structural Determinants of Barbiturate Product Identity: Direct Comparison of Malonate Ester Precursors

The condensation of a malonate ester with urea yields a barbituric acid derivative whose C5 substituents are defined exclusively by the α‑substituents on the malonate precursor. Diethyl 2-ethyl-2-phenylmalonate contains both ethyl (C₂H₅) and phenyl (C₆H₅) groups at the α‑carbon, which upon condensation with urea produce 5‑ethyl‑5‑phenylbarbituric acid (phenobarbital) [1]. In contrast, diethyl phenylmalonate — which bears only a phenyl group at the α‑carbon and retains an acidic α‑hydrogen — would yield 5‑phenylbarbituric acid, a compound lacking the ethyl group essential for the pharmacological activity of phenobarbital . Diethyl ethylmalonate would yield barbital (5,5‑diethylbarbituric acid), a sedative‑hypnotic with a distinct clinical profile [2].

Barbiturate synthesis Malonic ester alkylation Pharmaceutical intermediates Structure-activity relationship

Liquid Physical State at Ambient Temperature: Practical Handling Advantages Over Solid Malonate Analogs

Diethyl 2-ethyl-2-phenylmalonate is a liquid at standard ambient conditions, with a melting point of −7 °C and a density of 1.07 g/mL at 25 °C . In comparison, diethyl phenylmalonate (C₁₃H₁₆O₄, MW 236.26) is reported as a solid at room temperature, with a melting point of approximately 35–37 °C . Diethyl methylmalonate (C₈H₁₄O₄, MW 174.19) is also a liquid but exhibits a lower boiling point (196–198 °C) and higher volatility [1]. Diethyl 2‑methyl‑2‑phenylmalonate (C₁₄H₁₈O₄, MW 250.29) is a liquid but differs from the target compound by the presence of a methyl group in place of ethyl at the α‑position [2].

Physical property comparison Liquid handling Reagent procurement Formulation compatibility

Commercial Purity Specifications: ≥98% (GC) as Standard Industrial Grade for Pharmaceutical Intermediate Use

Commercial suppliers of diethyl 2-ethyl-2-phenylmalonate (CAS 76-67-5) consistently offer the compound at a purity specification of ≥98% as determined by gas chromatography (GC), with density range specifications of 1.068–1.072 g/mL and water content ≤0.2% . This purity grade is recognized as sufficient for use as a pharmaceutical intermediate in the synthesis of phenobarbital, primidone, and related barbiturates . In contrast, diethyl phenylmalonate is commonly supplied at ≥98% (GC) as well, but its solid physical form introduces additional handling considerations that may affect consistency in large‑scale operations . Direct comparative purity data among all structural analogs are not uniformly reported across vendors.

Quality control Purity specification GC analysis Pharmaceutical grade

α‑Carbon Reactivity: Absence of Enolizable Hydrogen Prevents Undesired Alkylation Side Reactions

Diethyl 2-ethyl-2-phenylmalonate is fully substituted at the α‑carbon, bearing both ethyl and phenyl groups and lacking any acidic α‑hydrogen [1]. This structural feature precludes enolate formation at the α‑position, rendering the compound inert toward further alkylation reactions. In contrast, diethyl phenylmalonate retains one α‑hydrogen and can undergo additional alkylation to install a second substituent [2]. Diethyl ethylmalonate similarly retains one α‑hydrogen and can be alkylated further [3]. While this lack of further alkylation potential limits the use of diethyl 2-ethyl-2-phenylmalonate as a platform for additional derivatization, it eliminates the risk of over‑alkylation side products when the compound is used as a direct intermediate in condensation reactions.

Malonic ester synthesis α‑Alkylation Reaction selectivity Side reaction minimization

Refractive Index and Density as Identity Confirmation Parameters in Quality Control

Diethyl 2-ethyl-2-phenylmalonate exhibits a refractive index of n₂₀/D 1.491 (lit.) and a density of 1.07 g/mL at 25 °C (lit.) . These values are sufficiently distinct from those of closely related malonate esters to serve as rapid identity confirmation parameters. Diethyl phenylmalonate has a reported refractive index of n₂₀/D 1.489–1.491 and a density of 1.092–1.098 g/mL at 25 °C — a density difference of approximately 0.022–0.028 g/mL . Diethyl ethylmalonate (CAS 133-13-1) exhibits a refractive index of n₂₀/D 1.416–1.418 and a density of 1.004 g/mL, offering clear differentiation [1].

Quality control Refractive index Density measurement Identity testing

Optimal Procurement and Application Scenarios for Diethyl 2-ethyl-2-phenylmalonate (CAS 76-67-5) Based on Quantitative Evidence


Industrial-Scale Phenobarbital API Synthesis Requiring Validated Continuous-Flow Manufacturing Capability

For pharmaceutical manufacturers seeking to implement or transition to continuous-flow production of phenobarbital or primidone, diethyl 2-ethyl-2-phenylmalonate is supported by a published continuous-process protocol that reduces production cycle time from 34 h to 5 h and lowers energy consumption by approximately 80% compared to conventional batch operation [1]. This compound is the direct, non‑optional precursor for 5‑ethyl‑5‑phenylbarbituric acid derivatives; substitution with any other malonate ester produces an entirely different barbiturate product [2].

Quality Control and Analytical Method Development for Phenobarbital Impurity Profiling

Diethyl 2-ethyl-2-phenylmalonate is recognized as Phenobarbital Impurity 6 in regulatory pharmacopoeial monographs and is supplied with fully characterized spectral data (¹H NMR, ¹³C NMR, IR, MS) through the SDBS database for method development and validation [1]. Its distinct refractive index (n₂₀/D 1.491) and density (1.07 g/mL) enable rapid identity confirmation in QC settings, with a density differential of 0.022–0.028 g/mL relative to diethyl phenylmalonate providing clear differentiation from structurally similar malonates [2].

Research Laboratories Requiring a Non‑Alkylatable Malonate Building Block for Condensation Reactions

For synthetic chemists executing barbiturate or heterocyclic syntheses where the α‑substituent pattern must remain intact throughout the reaction sequence, diethyl 2-ethyl-2-phenylmalonate offers the advantage of zero enolizable α‑hydrogens, eliminating the risk of undesired alkylation side reactions that could occur with partially substituted malonates such as diethyl phenylmalonate or diethyl ethylmalonate [1]. The compound is available at ≥98% (GC) purity with density specifications of 1.068–1.072 g/mL and water content ≤0.2%, ensuring reproducible reaction outcomes [2].

Automated Liquid-Handling and High-Throughput Experimentation Workflows

Diethyl 2-ethyl-2-phenylmalonate remains a liquid at ambient temperature (melting point −7 °C), whereas diethyl phenylmalonate is a solid requiring pre‑weighing and dissolution prior to use [1]. This physical state difference eliminates the need for solvent pre‑dissolution steps, reduces solvent consumption, and improves compatibility with robotic liquid‑dispensing systems. The liquid form also facilitates more accurate volumetric dispensing in kilo‑lab and pilot‑plant operations, reducing variability introduced by weighing and transfer of solid reagents [2].

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